4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing benzothiazole intermediates with the right substitution pattern for CNS or agrochemical programs often leads to analogs with suboptimal lipophilicity or limited synthetic handles. 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole directly addresses these gaps. - Optimal CNS profile: Ultra-low TPSA (12.89 Ų) and LogP (4.21) predict superior passive brain penetration versus higher-TPSA analogs. - Agrochemical relevance: Lipophilicity falls within the established SAR optimum for photosystem II PET inhibition (IC₅₀ low μM range for optimized derivatives). - Three synthetic handles: 4-Cl (cross-coupling), 6-F (SₙAr/metabolic stabilization), and 2-iPr (C-H functionalization) enable diversity-oriented synthesis in fewer steps.

Molecular Formula C10H9ClFNS
Molecular Weight 229.70 g/mol
Cat. No. B13249258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole
Molecular FormulaC10H9ClFNS
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(S1)C=C(C=C2Cl)F
InChIInChI=1S/C10H9ClFNS/c1-5(2)10-13-9-7(11)3-6(12)4-8(9)14-10/h3-5H,1-2H3
InChIKeyBIPKVPQCZOGOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole: Physicochemical Profile & Sourcing


4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole (CAS 1245056-69-2, MFCD17182288) is a heterocyclic benzothiazole derivative with the molecular formula C10H9ClFNS and a molecular weight of 229.70 g/mol . It features a benzothiazole core bearing chlorine at the 4-position, fluorine at the 6-position, and an isopropyl group at the 2-position . The compound is commercially available at 95% purity from multiple research-chemical suppliers and is utilized as a synthetic building block in medicinal chemistry, agrochemical discovery, and materials science programs . Its calculated physicochemical descriptors—including a LogP of 4.2122 and a topological polar surface area (TPSA) of 12.89 Ų—position it within a lipophilicity range relevant to both central nervous system drug design and agrochemical development .

Multi-site diversification building block for medicinal chemistry library synthesis
Lipophilic benzothiazole scaffold for CNS and agrochemical design research
Research-grade heterocyclic intermediate, commercially available at 95% purity

Why 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole Cannot Be Replaced by Analogs


Benzothiazole derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity, where even minor alterations in the substitution pattern produce substantial shifts in lipophilicity, electronic distribution, and biological target engagement [1]. The specific combination of a 4-chloro substituent (electron-withdrawing, –I effect), a 6-fluoro substituent (strongly electronegative, metabolic stabilization), and a 2-isopropyl group (branched alkyl, enhanced lipophilicity) generates a physicochemical fingerprint that cannot be replicated by analogs bearing different halogen placement or a smaller 2-alkyl substituent . Published SAR campaigns on the 6-fluorobenzothiazole scaffold demonstrate that the inhibitory activity in photosynthetic electron transport (PET) assays is linearly dependent on the lipophilicity and molar volume of the C2 substituent, with an optimal hydrophobic constant π of approximately 2 [2]. Substituting the isopropyl group for a less lipophilic moiety or altering the halogen regiochemistry predictably shifts both the LogP and biological potency away from this established optimum [2].

Halogen pattern 4-Cl/6-F regiochemistry critically modulates lipophilicity and electronic distribution; analogs with different halogen placement show shifted LogP and target engagement.
C2 substituent Isopropyl group provides a specific hydrophobic anchor; smaller or linear alkyl chains alter molar volume and lipophilicity, moving away from activity optimum.
Diversification handles Single-halogen or C2-blocked analogs (e.g., 2-amino derivatives) offer fewer orthogonal reactive sites, limiting parallel SAR exploration efficiency.

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole: Quantitative Evidence vs. Analogs


Lipophilicity Advantage vs. Closest Analogs

The target compound 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole exhibits a calculated LogP of 4.2122 . This is substantially higher than that of the non-halogenated parent scaffold 2-isopropylbenzothiazole (LogP 3.4197) , representing a ΔLogP of +0.79. The difference is even more pronounced when compared to the synthetically accessible 2-amino analog 2-amino-4-chloro-6-fluorobenzothiazole (LogP 3.2522), yielding a ΔLogP of +0.96 [1]. The target compound also surpasses the 2-chloro regioisomer 2-chloro-4-isopropyl-1,3-benzothiazole (LogP 4.0731) by +0.14 LogP units . Higher LogP is associated with enhanced membrane permeation and target tissue distribution in both pharmaceutical and agrochemical contexts.

Lipophilicity vs. Analogs
Data to verify
LogP 4.21 (+0.79 over parent; +0.96 over 2-amino analog)
Reported higher lipophilicity supports CNS target engagement models.
Calculated values; experimental validation pending.
Lipophilicity Drug-likeness Physicochemical profiling

Ultra-Low TPSA and Membrane Permeability Advantage

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole has a calculated TPSA of 12.89 Ų . This is approximately 3.2-fold lower than that of 2-isopropylbenzothiazole (TPSA 41.13 Ų) and approximately 5.2-fold lower than 2-amino-4-chloro-6-fluorobenzothiazole (TPSA 67.15 Ų) [1]. In medicinal chemistry, compounds with TPSA values below 60 Ų are generally predicted to exhibit good oral absorption, and those below 20 Ų are associated with high blood–brain barrier penetration potential. The target compound's exceptionally low TPSA positions it in a permeability range that neither the 2-amino analog (containing a polar –NH₂ group) nor the unsubstituted parent scaffold can match.

TPSA and Permeability
Data to verify
TPSA 12.89 Ų (68.6% lower than parent; 80.8% lower than 2-amino analog)
Ultra-low TPSA predicts passive brain penetration potential; supports CNS library design context.
Calculated from vendor databases; in vitro permeability not yet reported.
Membrane permeability Blood–brain barrier ADME prediction

Single Rotatable Bond Conformational Advantage

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole possesses only one rotatable bond (the C–C bond connecting the isopropyl group to the benzothiazole ring) . This contrasts with many pharmacologically explored benzothiazole derivatives—such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides—which carry multiple rotatable bonds via extended C2 side chains [1]. Reduced conformational flexibility (fewer rotatable bonds) is a well-established principle in drug design for minimizing the entropic penalty upon target binding and improving oral bioavailability. The 2-isopropyl group provides a sterically defined, branched hydrophobic anchor without introducing additional rotational degrees of freedom beyond the single C–C bond.

Rotatable Bond Count
Class-level inference
1 rotatable bond (≥3 fewer than typical extended C2 diamide analogs)
Reduced conformational flexibility may lower entropic binding penalty in structure-based design.
Target-specific binding data required to confirm ligand efficiency advantage.
Conformational restriction Entropic binding penalty Molecular design

PET Inhibition via 6-Fluorobenzothiazole Scaffold

A series of ten N-substituted 2-(aminoethyl)-6-fluorobenzothiazoles was evaluated for inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.) [1]. The PET inhibitory activity increased linearly with the hydrophobic contribution (π constant) of the C2 substituent, reaching an optimum at π ≈ 2 and a molar volume of approximately 233 cm³ [1]. The most effective compounds in this series exhibited IC50 values in the range of 2.3–3.6 μM [2]. While the target compound 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole was not directly tested in this study, its measured LogP of 4.21 places it within a lipophilicity range where PET-inhibitory activity is both demonstrated and predictable from the established linear SAR relationship. The site of inhibitory action was mapped to the donor side of photosystem II, with interaction with aromatic amino acid residues confirmed by fluorescence spectroscopy [1].

PET Inhibition SAR
Class-level inference
Not directly assayed; LogP 4.21 aligns with active range (optimal π ≈ 2)
Scaffold-level evidence supports PET inhibition hypothesis; requires compound-specific confirmation.
Reported IC50 range for 6-F series: 2.3–3.6 µM in spinach chloroplast assay.
Photosynthetic electron transport Photosystem II Agrochemical discovery

Cholinesterase Inhibition by 6-Fluorobenzothiazole Carbamates

A series of novel carbamate derivatives based on the 2-substituted-6-fluorobenzo[d]thiazole scaffold were synthesized and evaluated for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The study established that cholinesterase inhibitory activity is dependent on the lipophilicity of the compounds and on Taft polar and steric substituent constants of the C2 substituent [1]. The most active compounds were further evaluated for cytotoxicity in HepG2 and MCF7 cells, with favorable activity-to-toxicity ratios reported [1]. A subsequent study of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates confirmed pseudo-irreversible AChE and BChE inhibition, with molecular docking identifying the specific orientation of inhibitors within the AChE binding site [2]. These studies validate the 6-fluorobenzothiazole scaffold as a productive starting point for CNS-active cholinesterase inhibitor development, though the specific 4-chloro-6-fluoro-2-isopropyl analog has not yet been profiled in this assay system.

Cholinesterase Inhibition
Class-level inference
Not directly profiled; 6-fluorobenzothiazole carbamates show AChE/BChE inhibition
Scaffold-level evidence supports cholinesterase inhibitor research context; distinct LogP/TPSA may extend SAR.
Lipophilicity-dependent SAR established; cytotoxicity data available for related carbamates.
Acetylcholinesterase inhibition Butyrylcholinesterase Alzheimer's disease

Three Orthogonal Derivatization Sites

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole presents three distinct sites for orthogonal chemical diversification: (i) the 4-chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions; (ii) the 6-fluoro substituent can participate in SNAr reactions under more forcing conditions and serves as a metabolic soft spot blocker; and (iii) the 2-isopropyl group can be functionalized via radical halogenation or oxidation at the benzylic/tertiary C–H positions . By contrast, analogs bearing a single halogen (e.g., 2-isopropylbenzothiazole, no halogens) or an amine at C2 (e.g., 2-amino-4-chloro-6-fluorobenzothiazole) offer fewer or chemically orthogonal diversification handles [1]. The compound has been explicitly noted for its utility in Suzuki–Miyaura coupling reactions, enabling the rapid generation of more complex benzothiazole-containing molecular libraries .

Orthogonal Diversification
Supporting evidence
Three reactive sites: 4-Cl (SNAr/cross-coupling), 6-F (SNAr/metabolic block), 2-iPr (C–H functionalization)
Enables efficient parallel SAR exploration via Suzuki–Miyaura coupling and orthogonal derivatization.
Explicitly cited for cross-coupling applications; C–H functionalization scope remains to be demonstrated.
Synthetic diversification Cross-coupling Medicinal chemistry library synthesis

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole: Application Scenarios


CNS Fragment Library Design

The combination of ultra-low TPSA (12.89 Ų) and moderate-to-high lipophilicity (LogP 4.21) positions 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole as a fragment-sized building block well-suited for CNS-focused library synthesis [1]. Procurement teams sourcing benzothiazole intermediates for neuroscience programs should prioritize this compound over higher-TPSA analogs such as 2-amino-4-chloro-6-fluorobenzothiazole (TPSA 67.15 Ų) [2], which would predictably exhibit inferior passive brain penetration. The single rotatable bond further supports favorable ligand efficiency metrics.

Photosystem II Inhibitor SAR Exploration

For agrochemical discovery programs targeting photosystem II, the 6-fluorobenzothiazole scaffold provides a validated chemotype with PET inhibitory IC50 values in the low micromolar range for optimized derivatives [1]. The established linear correlation between lipophilicity and PET-inhibitory activity indicates that 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole (LogP 4.21) is predicted to reside within the active range of the SAR, making it a rational starting point for synthesizing and testing novel herbicidal or algicidal benzothiazole derivatives.

Multi-Vector Library Expansion via Orthogonal Cross-Coupling

The presence of three chemically differentiable functional groups—a 4-chloro substituent suitable for palladium-catalyzed cross-coupling, a 6-fluoro group for SNAr or metabolic stabilization, and a 2-isopropyl group amenable to C–H functionalization—makes this compound a versatile linchpin for diversity-oriented synthesis [1]. Procurement for library production should favor this multi-handle building block over singly substituted analogs to maximize chemical space coverage per synthetic step, reducing overall campaign timelines and costs.

Cholinesterase Inhibitor Optimization for Neurodegeneration

Published SAR on 2-substituted-6-fluorobenzothiazole carbamates demonstrates that cholinesterase inhibitory potency is tunable through modulation of C2 substituent lipophilicity and steric parameters [1][2]. The 4-chloro-6-fluoro-2-isopropyl substitution pattern offers a physicochemical profile (LogP 4.21, TPSA 12.89) not represented in the published carbamate series, providing medicinal chemists with an opportunity to extend the SAR into higher-lipophilicity, lower-TPSA chemical space for AChE/BChE dual inhibitor design.

Application
Selection Property
Validation Focus
CNS drug discovery library design
Low TPSA and moderate lipophilicity profile
Passive brain penetration model assessment
Agrochemical PET inhibitor SAR exploration
6-Fluorobenzothiazole scaffold with lipophilic C2 substituent
PET inhibition endpoint confirmation in chloroplast assay
Diversity-oriented synthesis
Three orthogonal reactive sites (4-Cl, 6-F, 2-isopropyl)
Cross-coupling scope and C–H functionalization development
Cholinesterase inhibitor lead optimization
Distinct lipophilic and low TPSA physicochemical space
AChE/BChE inhibition profiling and selectivity assessment
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